molecular formula C22H28O6 B14337837 Benzoic acid--(cyclohexane-1,1-diyl)dimethanol (2/1) CAS No. 102506-68-3

Benzoic acid--(cyclohexane-1,1-diyl)dimethanol (2/1)

Cat. No.: B14337837
CAS No.: 102506-68-3
M. Wt: 388.5 g/mol
InChI Key: GNCHHDWGFHSOJQ-UHFFFAOYSA-N
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Description

Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol is an organic compound that combines the structural features of benzoic acid and cyclohexylmethanol Benzoic acid is a simple aromatic carboxylic acid, while cyclohexylmethanol is a cyclohexane ring functionalized with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with cyclohexylmethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.

Another method involves the oxidation of cyclohexylmethanol to cyclohexanecarboxaldehyde, followed by further oxidation to the corresponding carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Sulfuric acid and nitric acid for nitration; halogens and Lewis acids for halogenation.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexylmethanol.

    Substitution: Nitrobenzoic acid, halobenzoic acids.

Scientific Research Applications

Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. In biological systems, it may be metabolized to hippuric acid, which is excreted in the urine .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanol: A simpler alcohol with similar structural features but lacking the aromatic carboxylic acid group.

    Benzoic acid: An aromatic carboxylic acid without the cyclohexylmethanol moiety.

    Cyclohexanecarboxylic acid: A carboxylic acid with a cyclohexane ring but no hydroxymethyl group.

Uniqueness

Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial contexts .

Properties

CAS No.

102506-68-3

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol

InChI

InChI=1S/C8H16O2.2C7H6O2/c9-6-8(7-10)4-2-1-3-5-8;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-7H2;2*1-5H,(H,8,9)

InChI Key

GNCHHDWGFHSOJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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